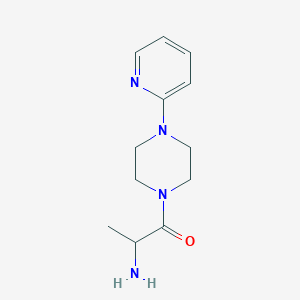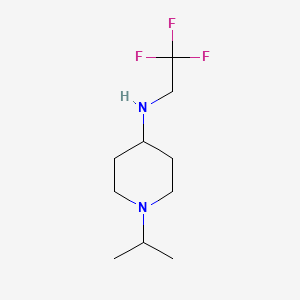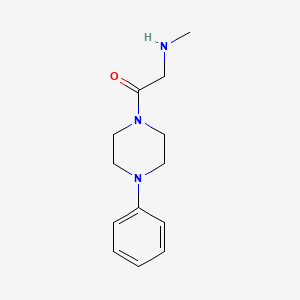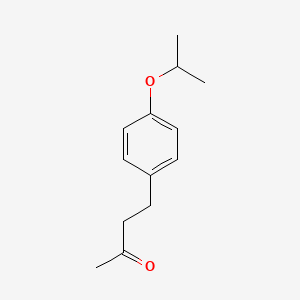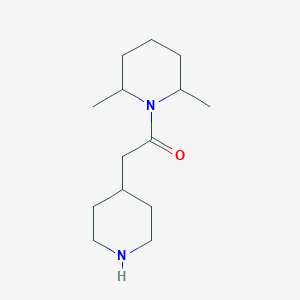
5-(1,3-Dioxolan-2-YL)-2-(4-pentylbenzoyl)thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1,3-Dioxolan-2-YL)-2-(4-pentylbenzoyl)thiophene is an organic compound that features a thiophene ring substituted with a dioxolane group and a pentylbenzoyl group. Compounds with thiophene rings are known for their aromatic properties and are often used in the synthesis of pharmaceuticals, agrochemicals, and organic electronic materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,3-Dioxolan-2-YL)-2-(4-pentylbenzoyl)thiophene typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-diketone with sulfur.
Introduction of the Dioxolane Group: The dioxolane group can be introduced by reacting the thiophene derivative with ethylene glycol in the presence of an acid catalyst.
Addition of the Pentylbenzoyl Group: The pentylbenzoyl group can be added through Friedel-Crafts acylation, where the thiophene derivative reacts with pentylbenzoyl chloride in the presence of a Lewis acid such as aluminum chloride.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch or continuous flow processes, ensuring high yield and purity. The reaction conditions are optimized for temperature, pressure, and catalyst concentration to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.
Reduction: The carbonyl group in the pentylbenzoyl moiety can be reduced to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under controlled conditions.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Alcohol derivatives of the pentylbenzoyl group.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
5-(1,3-Dioxolan-2-YL)-2-(4-pentylbenzoyl)thiophene can be used in various scientific research applications:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Exploration as a pharmaceutical intermediate.
Industry: Use in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In general, the thiophene ring can interact with various molecular targets through π-π stacking interactions, hydrogen bonding, and other non-covalent interactions. The dioxolane and pentylbenzoyl groups can further modulate the compound’s physicochemical properties, affecting its solubility, stability, and reactivity.
Comparison with Similar Compounds
Similar Compounds
2-(4-Pentylbenzoyl)thiophene: Lacks the dioxolane group.
5-(1,3-Dioxolan-2-YL)thiophene: Lacks the pentylbenzoyl group.
2-Benzoylthiophene: Lacks both the dioxolane and pentyl groups.
Uniqueness
5-(1,3-Dioxolan-2-YL)-2-(4-pentylbenzoyl)thiophene is unique due to the presence of both the dioxolane and pentylbenzoyl groups, which can impart distinct electronic and steric properties. This makes it a versatile compound for various synthetic and research applications.
Properties
IUPAC Name |
[5-(1,3-dioxolan-2-yl)thiophen-2-yl]-(4-pentylphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O3S/c1-2-3-4-5-14-6-8-15(9-7-14)18(20)16-10-11-17(23-16)19-21-12-13-22-19/h6-11,19H,2-5,12-13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHJXWFSXWLVARW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C(=O)C2=CC=C(S2)C3OCCO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00641952 |
Source


|
| Record name | [5-(1,3-Dioxolan-2-yl)thiophen-2-yl](4-pentylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00641952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898778-55-7 |
Source


|
| Record name | [5-(1,3-Dioxolan-2-yl)thiophen-2-yl](4-pentylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00641952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
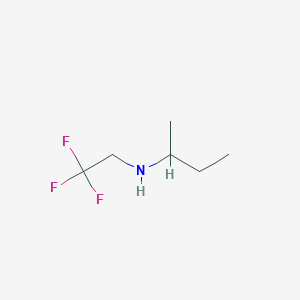

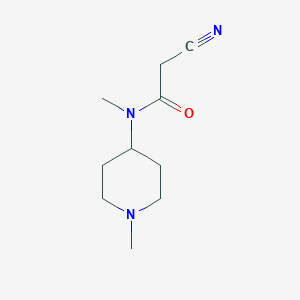
![1-Benzyl-5-bromo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1368516.png)
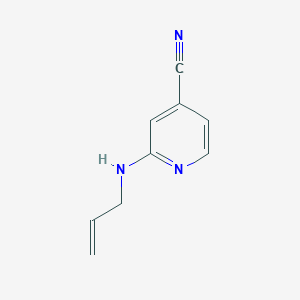
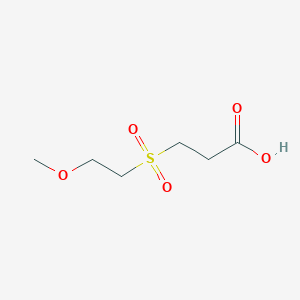
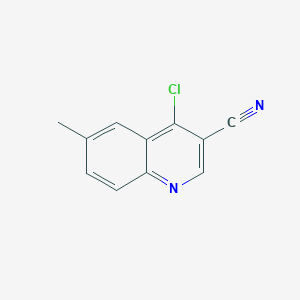
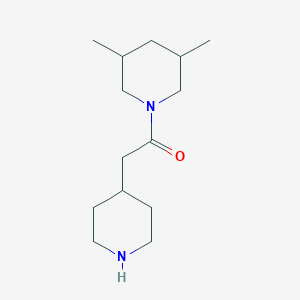
![2-amino-1-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}propan-1-one](/img/structure/B1368529.png)
